3-(2-Methylphenyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

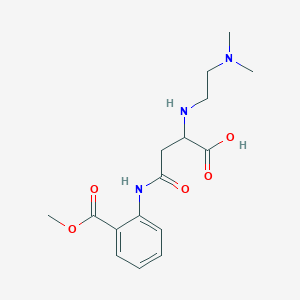

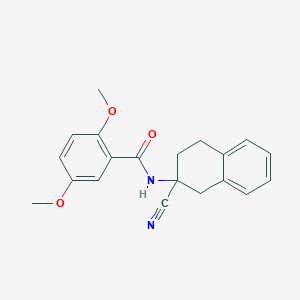

“3-(2-Methylphenyl)piperazin-2-one” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazin-2-ones, including “3-(2-Methylphenyl)piperazin-2-one”, has been a subject of research. Recent developments include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Chemical Synthesis

The compound “3-(2-Methylphenyl)piperazin-2-one” is used in chemical synthesis . It has a molecular weight of 190.24 and a melting point of 129-132°C . It’s a powder at room temperature .

Asymmetric Catalytic Access

“3-(2-Methylphenyl)piperazin-2-one” can be used in asymmetric catalytic processes . A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee .

Drug Synthesis

This compound has been used in the synthesis of the potent antiemetic drug Aprepitant . The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of Aprepitant .

Bioactive Compound Synthesis

Piperazin-2-ones, such as “3-(2-Methylphenyl)piperazin-2-one”, are abundant structural cores in natural products and pharmaceuticals . They are building blocks for peptide synthesis as illustrated for (−)-Praziquantel a potent antihelminthic drug, serine protease inhibitor Pseudotheonamide A1, and Aprepitant .

Research and Development

“3-(2-Methylphenyl)piperazin-2-one” is used in research and development laboratories . It’s available for purchase from chemical suppliers for use in various research applications .

Safety Testing

The safety information of “3-(2-Methylphenyl)piperazin-2-one” is important for its applications in scientific research . It has hazard statements H302,H312,H315,H319,H332,H335 and precautionary statements P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P363,P403+P233,P405,P501 .

Mechanism of Action

Target of Action

It is a derivative of piperazine, which is known to act as a gaba receptor agonist .

Mode of Action

As a derivative of piperazine, 3-(2-Methylphenyl)piperazin-2-one may share a similar mode of action. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine derivatives have been found to show a wide range of biological and pharmaceutical activity .

Pharmacokinetics

It is known that piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Some piperazin-2-one-based structures have shown significant effects on cell viability .

Action Environment

It is known that factors such as duration of exposure or substance concentration can affect the susceptibility of the effects described for similar compounds .

properties

IUPAC Name |

3-(2-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-4-2-3-5-9(8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHRUHTWFSFKJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(=O)NCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246548-82-2 |

Source

|

| Record name | 3-(2-methylphenyl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2890207.png)

![2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide](/img/structure/B2890214.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-phenylacetate](/img/structure/B2890225.png)

![6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890229.png)